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Compound of Interest

Compound Name: 1,2-Benzenediol, 3-phenoxy-

CAS No.: 52995-00-3

Cat. No.: B13802922

Get Quote

Compound Identity & Significance
1,2-Benzenediol, 3-phenoxy- is an aromatic ether characterized by a catechol (1,2-

dihydroxybenzene) moiety substituted at the 3-position with a phenoxy group. It is primarily

identified as a key intermediate in the bacterial catabolism of diphenyl ether and its

halogenated derivatives (e.g., fluorodifen).
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Property Detail

IUPAC Name 3-Phenoxybenzene-1,2-diol

Common Synonyms
3-Phenoxycatechol; 2,3-Dihydroxydiphenyl

ether

CAS Registry Number 52995-00-3

Molecular Formula C₁₂H₁₀O₃

Molecular Weight 202.21 g/mol

Key Application

Metabolic biomarker for diphenyl ether

degradation; Intermediate in herbicide

detoxification

Spectroscopic Data Analysis[1][2]
A. Mass Spectrometry (EI-MS)
Mass spectrometry is the primary method for identifying 3-phenoxycatechol in complex

biological matrices. The electron ionization (EI) spectrum is distinct due to the stability of the

diphenyl ether linkage and the catechol functionality.

Molecular Ion (M⁺):m/z 202 (Base peak or high intensity).

Fragmentation Pattern:

m/z 202 (M⁺): The parent ion is stable due to aromatic conjugation.

m/z 109 [M - C₆H₅O]⁺: Loss of the phenoxy group. This is a characteristic cleavage of the

ether bridge.

m/z 144 [M - 58]⁺: Loss of C₂H₂O₂ (glyoxal-like fragment) from the catechol ring is

possible but less common than ether cleavage.

m/z 77 [C₆H₅]⁺: Phenyl cation, indicative of the unsubstituted phenoxy ring.

m/z 51 [C₄H₃]⁺: Fragmentation of the phenyl ring.
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Differentiation Note: The isomer 4-phenoxycatechol (CAS 21480-14-0) also shows M⁺ 202 but

may exhibit different relative intensities in the m/z 109/110 region due to the para-substitution

stability.

B. Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural confirmation, distinguishing the 1,2,3-substitution pattern of

the catechol ring from the 1,2,4-pattern of its isomers.

¹H NMR (Proton) - 400 MHz, CDCl₃ / CD₃OD
The spectrum displays two distinct aromatic systems: the trisubstituted catechol ring (Ring A)

and the monosubstituted phenoxy ring (Ring B).

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

6.50 – 6.65
Doublet of

Doublets (dd)
1H Ring A, H-4

Ortho to OH,

Meta to Ether

6.65 – 6.75
Doublet of

Doublets (dd)
1H Ring A, H-6

Ortho to Ether,

Meta to OH

6.75 – 6.85 Triplet (t) 1H Ring A, H-5
Meta to both OH

and Ether

6.90 – 7.05 Multiplet (m) 2H Ring B, H-2', H-6'
Ortho protons of

phenoxy group

7.05 – 7.15 Multiplet (m) 1H Ring B, H-4'
Para proton of

phenoxy group

7.25 – 7.40 Multiplet (m) 2H Ring B, H-3', H-5'
Meta protons of

phenoxy group

~5.0 - 9.0
Broad Singlet (br

s)
2H -OH

Hydroxyl protons

(Solvent

dependent)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13802922?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Diagnostic: The "triplet" (or dd appearing as t) for H-5 on Ring A is characteristic of the

1,2,3-substitution pattern. A 1,2,4-substituted isomer would show a singlet (d, J~2Hz) for the

isolated proton.

¹³C NMR (Carbon) - 100 MHz
Catechol Carbons (C-OH): ~140–146 ppm (Deshielded by oxygen).

Ether Carbon (C-O-C): ~148 ppm (Ring A, C-3) and ~157 ppm (Ring B, C-1').

Aromatic CH: 115–130 ppm (Typical aromatic region).

C. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the hydroxyl and ether functionalities.

3300–3500 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding typical of catechols).

3050–3070 cm⁻¹ (Weak): Aromatic C-H stretching.

1590, 1490 cm⁻¹ (Medium-Strong): Aromatic C=C ring breathing modes.

1200–1275 cm⁻¹ (Strong): C-O-C asymmetric stretching (Aryl ether).

1100–1150 cm⁻¹: C-O stretching (Phenolic C-OH).

Experimental Protocols
Protocol A: Isolation from Bacterial Culture
This compound is rarely sold commercially and is typically isolated from biological degradation

assays.

Cultivation: Inoculate Sphingomonas sp. strain SS3 in mineral salts medium with diphenyl

ether (1 mM) as the sole carbon source. Incubate at 30°C.

Accumulation: To accumulate the catechol, inhibit the ring-cleavage enzyme (catechol 2,3-

dioxygenase) by adding 3-chlorocatechol (suicide inhibitor) or by using a mutant strain

defective in the bphC gene.
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Extraction:

Acidify supernatant to pH 2.0 with HCl.

Extract 3x with equal volumes of Ethyl Acetate.

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Purification: Semi-preparative HPLC (C18 column, Methanol/Water gradient + 0.1% Formic

Acid).

Protocol B: GC-MS Derivatization (TMS Method)
Catechols degrade on standard GC columns; derivatization is mandatory.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Procedure: Dissolve 1 mg dry sample in 100 µL Pyridine. Add 100 µL BSTFA. Heat at 60°C

for 30 mins.

Analysis: Inject 1 µL into GC-MS.

Result: Look for the Bis-TMS derivative (MW = 202 + 144 = 346).

M⁺: m/z 346.

Fragment: m/z 73 (TMS group).

Metabolic Context & Visualization[3]
The formation of 3-phenoxycatechol is the rate-limiting step in the biodegradation of diphenyl

ethers. It is formed via angular dioxygenation, a rare mechanism where oxygen attacks the

bridgehead carbon.

Pathway Diagram (DOT Visualization)
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Caption: Figure 1. Metabolic pathway showing the formation of 3-phenoxycatechol via angular

dioxygenation of diphenyl ether. The compound subsequently undergoes meta-cleavage.[1][2]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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